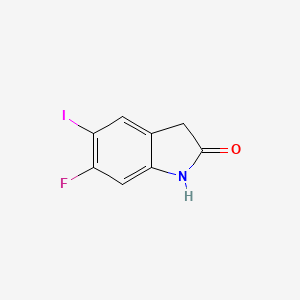
6-Fluoro-5-iodoindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-5-iodoindolin-2-one is a compound belonging to the indole family, characterized by the presence of both fluorine and iodine atoms on the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The unique substitution pattern in this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-iodoindolin-2-one typically involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate, followed by reduction and cyclization. The reaction conditions are generally mild, and the process can be optimized for high yield and purity .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable methods that involve the use of readily available raw materials and efficient reaction conditions. The process includes steps such as reduction cyclization using iron powder or palladium/carbon reduction, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-iodoindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and can include different solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
6-Fluoro-5-iodoindolin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-iodoindolin-2-one involves its interaction with specific molecular targets and pathways. For example, indolin-2-one derivatives have been shown to inhibit topoisomerase IV, an essential enzyme for DNA replication, leading to DNA damage and cell death . This dual mode of action makes it a promising candidate for further research and development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- 5-Fluoroindole-2-one
- 6-Iodoindole-2-one
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
6-Fluoro-5-iodoindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5FINO |
|---|---|
Molecular Weight |
277.03 g/mol |
IUPAC Name |
6-fluoro-5-iodo-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5FINO/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2H2,(H,11,12) |
InChI Key |
OAKURZSDQVDUII-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



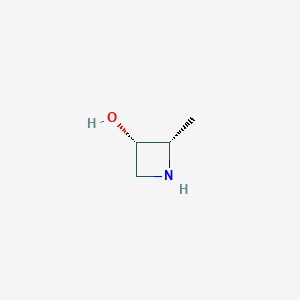
![3-Chlorobicyclo[1.1.1]pentan-1-amine](/img/structure/B13000010.png)
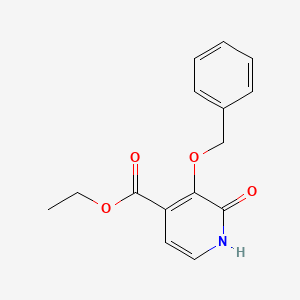
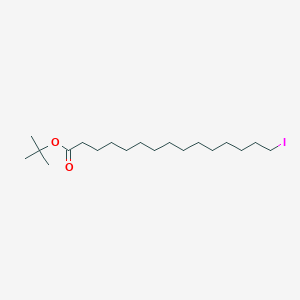

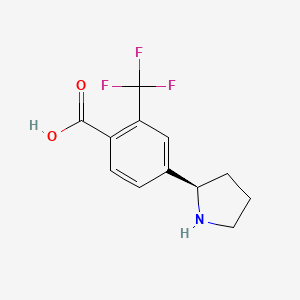
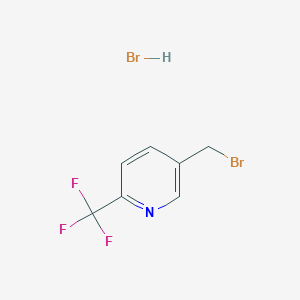
![1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13000049.png)
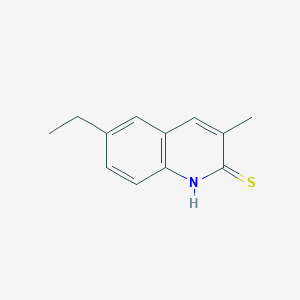
![3-[(S)-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13000068.png)

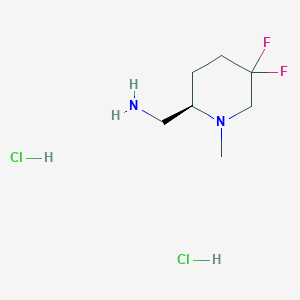
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylicacid](/img/structure/B13000091.png)
